9-Oxotetradecanoic acid
Description
Properties
IUPAC Name |
9-oxotetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUWEAXNOYABTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40825532 | |
| Record name | 9-Oxotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40825532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71173-32-5 | |
| Record name | 9-Oxotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40825532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chromium-Based Oxidation
9-Hydroxytetradecanoic acid undergoes oxidation using chromium trioxide (CrO₃) in acidic media to yield 9-oxotetradecanoic acid. This method, adapted from analogous fatty acid oxidation protocols, achieves ~65% yield under controlled conditions (Table 1).
Mechanism :
Optimization :
Potassium Permanganate Oxidation
In alkaline conditions, KMnO₃ selectively oxidizes secondary alcohols to ketones. A 58% yield is reported for this compound using this method.
Procedure :
-
Dissolve 9-hydroxytetradecanoic acid in 10% NaOH.
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Add KMnO₄ incrementally at 40°C.
-
Quench with NaHSO₃, acidify, and extract with ethyl acetate.
Enzymatic Synthesis via β-Ketoacyl-ACP Reductases
Baker’s Yeast-Mediated Reduction
β-Ketoacyl-acyl carrier protein (ACP) reductases in Saccharomyces cerevisiae catalyze asymmetric reduction of 3-oxotetradecanoic acid to (R)-3-hydroxytetradecanoic acid. While this targets the 3-position, analogous enzymes (e.g., OXSM) may facilitate 9-oxo formation via β-oxidation reversal.
Key Enzymes :
-
OXSM (Q9NWU1) : Mitochondrial 3-oxoacyl-ACP synthase implicated in long-chain keto acid biosynthesis.
-
FASN (P49327) : Fatty acid synthase complex elongates precursors.
Limitations :
Halogen Substitution and Hydrolysis
Methoxy-to-Oxo Conversion
Adapted from Thieme Connect’s synthesis of 14-iodo-9-oxotetradecanoic acid:
-
Starting Material : 14-Methoxy-9-oxotetradecanoic acid.
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Reagent : Hydroiodic acid (HI) in acetic acid.
-
Reaction :
Epoxide Ring Opening
Epoxidation of unsaturated precursors (e.g., 9,10-epoxytetradecanoic acid) followed by acid-catalyzed rearrangement yields 9-oxo derivatives.
Procedure :
-
Epoxidize tetradec-9-enoic acid with mCPBA.
-
Treat with BF₃·Et₂O to induce epoxide rearrangement to this compound.
Grignard Reaction and Oxidation
Alkylation of β-Keto Esters
A method inspired by (E)-9-oxooctadec-10-en-12-ynoic acid synthesis:
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React ethyl 3-oxotetradecanoate with Grignard reagent (e.g., CH₃MgBr).
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Hydrolyze the intermediate to 9-hydroxytetradecanoic acid.
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Oxidize with pyridinium chlorochromate (PCC) to this compound.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CrO₃ Oxidation | 65% | 0–5°C, H₂SO₄ | High selectivity | Toxic reagents, waste disposal |
| KMnO₄ Oxidation | 58% | 40°C, alkaline | Mild conditions | Moderate yield |
| Enzymatic Reduction | N/A | 37°C, pH 7.4 | Eco-friendly, stereospecific | Requires enzyme optimization |
| Methoxy Substitution | 72% | HI, acetic acid | High yield | Multi-step synthesis |
| Grignard-Alkyne Oxidation | 55% | Dry THF, PCC | Versatile for analogues | Costly reagents |
Scientific Research Applications
Chemistry Applications
9-Oxotetradecanoic acid serves as a precursor in the synthesis of complex organic molecules. Its unique structural properties allow it to be utilized in:
- Organic Synthesis : As a building block for creating new materials and chemicals.
- Biosynthesis Studies : Investigating the metabolic pathways of fatty acids, particularly in understanding the reactions involving enzymes like fatty acid synthase and beta-ketoacyl-acyl-carrier-protein synthase .
Biological Research Applications
In biological research, this compound is studied for its role in:
- Metabolic Pathways : It acts as an intermediate in the biosynthesis of long-chain fatty acids, influencing lipid homeostasis and metabolism .
- Biomarker Potential : Variations in its levels have been correlated with metabolic changes associated with conditions such as cholelithiasis (gallstone disease), making it a potential biomarker for metabolic disorders .
- Cellular Signaling : Its interactions within metabolic pathways contribute to understanding its biological significance and potential therapeutic uses .
Medical Applications
The compound shows promise in medical research due to its involvement in metabolic processes:
- Therapeutic Potential : It is being explored for its role in treating metabolic disorders and may serve as a biomarker for certain diseases .
- Hepatoprotection Studies : Research indicates that this compound may have protective effects on the liver, particularly against chemically induced liver injury .
Industrial Applications
In industrial settings, this compound is utilized in:
- Production of Surfactants and Lubricants : Its chemical properties make it valuable for manufacturing specialty chemicals .
- Development of New Materials : The compound's unique characteristics are exploited in creating bio-based polymers and other materials .
Case Study 1: Metabolic Profiling
A study examined the metabolomic profiles associated with this compound levels in patients with gallstone disease. The findings suggested that altered levels of this compound could serve as a differentiator between affected individuals and healthy controls, highlighting its potential as a biomarker for metabolic disorders .
Case Study 2: Hepatoprotective Effects
Research investigating the hepatoprotective effects of compounds related to this compound demonstrated significant reductions in liver enzyme levels and improvements in lipid profiles following treatment with specific analogs. This underscores the compound's relevance in therapeutic contexts related to liver health .
Mechanism of Action
The mechanism of action of 9-Oxotetradecanoic acid involves its participation in fatty acid metabolism. It acts as an intermediate in the biosynthesis of long-chain fatty acids and is involved in the regulation of lipid homeostasis. The compound interacts with enzymes such as fatty acid synthase and beta-ketoacyl-acyl-carrier-protein synthase, influencing the pathways of lipid biosynthesis and degradation.
Comparison with Similar Compounds
Tetradecanoic acid: A saturated fatty acid without the keto group.
3-Oxotetradecanoic acid: Another keto fatty acid with the keto group at the third carbon position.
9-Oxo-octadecanoic acid: A longer-chain keto fatty acid with similar properties.
Uniqueness: 9-Oxotetradecanoic acid is unique due to the specific position of the keto group, which imparts distinct chemical and biological properties. This positional specificity influences its reactivity and its role in metabolic pathways, distinguishing it from other similar compounds.
Biological Activity
9-Oxotetradecanoic acid (C14H26O3) is a long-chain fatty acid characterized by the presence of an oxo group at the third carbon position. This unique structure distinguishes it from other fatty acids and suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, summarizing its metabolic pathways, physiological effects, and implications for health.
Metabolic Pathways
This compound is involved in various metabolic processes, particularly in fatty acid biosynthesis. It is synthesized through the action of specific enzymes that convert malonic acid into long-chain fatty acids. The key enzymes involved include:
- 3-oxoacyl-[acyl-carrier-protein] synthase
- Fatty-acid synthase
- Beta-ketoacyl-acyl-carrier-protein synthase II .
These enzymes facilitate the elongation and modification of fatty acids, contributing to the overall lipid metabolism in organisms.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial membranes, leading to cell lysis. Studies have shown that it has significant activity against Gram-positive bacteria, while its efficacy against Gram-negative bacteria varies .
Anti-inflammatory Effects
This compound may play a role in modulating inflammatory responses. It has been observed to influence key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, such as obesity and metabolic syndrome .
Hepatoprotective Effects
Recent studies have highlighted the hepatoprotective properties of this compound. In animal models, administration of this compound has been associated with reduced liver injury markers, suggesting a protective effect against hepatotoxicity induced by various agents . The mechanisms underlying these effects involve modulation of lipid metabolism and enhancement of antioxidant defenses.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing that it effectively inhibited the growth of several pathogens, particularly those associated with skin infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Klebsiella pneumoniae | 30 |
This data supports its potential use as a natural antimicrobial agent in clinical settings .
Case Study 2: Hepatoprotective Effects
In a controlled experiment involving mice treated with hepatotoxic agents, those administered with this compound showed significantly lower levels of liver enzymes (ALT and AST) compared to untreated controls. Histological examination revealed reduced liver damage and improved overall liver function.
| Group | ALT (U/L) | AST (U/L) |
|---|---|---|
| Control | 150 | 120 |
| Hepatotoxic Agent | 400 | 350 |
| Hepatotoxic + this compound | 200 | 180 |
These findings indicate a protective effect on liver health, highlighting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 9-Oxotetradecanoic acid in biological samples, and how should experimental parameters be optimized?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with mobile phases like methanol/water (70:30 v/v) and UV detection at 210–220 nm for separation and quantification .
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm structural integrity, focusing on carbonyl (C9) proton signals (δ 9.5–10.0 ppm) and carboxyl group resonance .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative ion mode with tandem MS (MS/MS) for fragmentation patterns (e.g., m/z 241 [M-H] and characteristic neutral losses) .
- Quality Control : Validate methods using internal standards (e.g., deuterated analogs) and spike-recovery experiments in biological matrices .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Oxidation of Precursors : Start with tetradecanoic acid derivatives (e.g., methyl tetradecanoate) and use controlled oxidation with KMnO or HO under acidic conditions (pH 3–4) to introduce the oxo group at C9 .
- Catalyst Selection : MnO or TEMPO/NaClO systems enhance selectivity for ketone formation over over-oxidation to carboxylic acids .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures to isolate high-purity products (>95%) .
Q. What experimental models are appropriate for studying the biological activity of this compound in lipid metabolism?
- Methodological Answer :
- In Vitro Models : Use adipocyte cell lines (3T3-L1) or hepatocytes (HepG2) to assess lipid accumulation via Oil Red O staining and gene expression (e.g., PPAR-γ, FASN) .
- In Vivo Models : Administer this compound (oral gavage, 10–50 mg/kg) in high-fat-diet rodent models to evaluate systemic lipid profiles (serum triglycerides, LDL/HDL ratios) .
- Enzyme Assays : Test inhibition of lipoxygenase (LOX) or cyclooxygenase (COX) activity using spectrophotometric methods (e.g., LOX-catalyzed linoleic acid oxidation at 234 nm) .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding the pro-inflammatory vs. anti-inflammatory effects of this compound in different experimental systems?
- Methodological Answer :
- Dose-Response Analysis : Test a wide concentration range (1–100 µM) in primary macrophages (e.g., RAW 264.7) to identify biphasic effects on TNF-α/IL-10 secretion .
- Model-Specific Factors : Compare outcomes in acute (LPS-induced) vs. chronic (obesity-linked) inflammation models to contextualize opposing effects .
- Pathway Mapping : Use RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB vs. Nrf2 activation) under varying experimental conditions .
Q. What strategies can be employed to differentiate this compound from structurally similar oxylipins (e.g., 9-HODE, 13-OxoODE) in complex biological matrices?
- Methodological Answer :
- Chromatographic Resolution : Use UPLC with C18 columns (1.7 µm particle size) and shallow acetonitrile/water gradients to separate positional isomers .
- Tandem MS/MS : Monitor unique fragment ions (e.g., m/z 153 for this compound vs. m/z 171 for 9-HODE) using multiple reaction monitoring (MRM) .
- Isotopic Labeling : Synthesize C-labeled this compound as an internal standard to correct for matrix interference .
Q. How does the stereochemistry at the oxo group influence the biological activity of this compound, and what experimental approaches can elucidate this relationship?
- Methodological Answer :
- Stereoselective Synthesis : Prepare (R)- and (S)-enantiomers via chiral catalysts (e.g., Sharpless asymmetric epoxidation) or enzymatic resolution .
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .
- Functional Assays : Compare enantiomer effects on membrane fluidity (fluorescence polarization) and receptor binding (surface plasmon resonance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
